molecular formula C17H15ClN2O4 B5687357 N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide

N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B5687357
M. Wt: 346.8 g/mol
InChI Key: RDCMIGLJQDQILZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide, also known as CNMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family, which is known for its diverse range of biological activities and pharmacological properties.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide has been found to have a wide range of scientific research applications. One of the most promising areas of research is its potential as a fluorescent probe for the detection of protein tyrosine phosphatase activity. N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to selectively bind to the active site of protein tyrosine phosphatases, resulting in a fluorescence signal that can be used to monitor enzyme activity. This property has important implications for the development of new drugs that target protein tyrosine phosphatases.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases. These enzymes play an important role in regulating cell signaling pathways, and their dysregulation has been linked to a variety of diseases, including cancer, diabetes, and autoimmune disorders. By selectively inhibiting these enzymes, N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide has the potential to modulate these pathways and provide therapeutic benefits.
Biochemical and Physiological Effects
In addition to its potential as a fluorescent probe and enzyme inhibitor, N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide has been found to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, suggesting that it may have anticancer properties. It has also been found to inhibit the growth of certain bacteria, indicating that it may have antimicrobial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its selectivity for protein tyrosine phosphatases. This allows researchers to specifically target these enzymes and study their role in various biological processes. However, one limitation of N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the synthesis method for N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide is complex and time-consuming, which may make it difficult to produce large quantities of the compound.

Future Directions

There are several future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide. One area of interest is the development of new fluorescent probes based on the structure of N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide. These probes could be used to study other enzymes and biological processes, providing new insights into the mechanisms of disease. Another area of research is the optimization of the synthesis method for N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide, which could lead to more efficient production of the compound. Finally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide and its potential as a therapeutic agent.

Synthesis Methods

N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with acryloyl chloride, followed by the reaction of the resulting product with 3-nitrobenzyl bromide. The final step involves the deprotection of the nitro group using palladium on carbon catalyst. This method has been optimized to produce high yields of pure N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)acrylamide.

properties

IUPAC Name

(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-11-8-15(16(24-2)10-14(11)18)19-17(21)7-6-12-4-3-5-13(9-12)20(22)23/h3-10H,1-2H3,(H,19,21)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCMIGLJQDQILZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide

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